molecular formula C21H16N2O2 B12923672 Ethyl [2,3'-biquinoline]-2'-carboxylate CAS No. 855253-29-1

Ethyl [2,3'-biquinoline]-2'-carboxylate

Cat. No.: B12923672
CAS No.: 855253-29-1
M. Wt: 328.4 g/mol
InChI Key: DDHXTWDTXZCKLM-UHFFFAOYSA-N
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Description

Ethyl [2,3'-Biquinoline]-2'-carboxylate is a synthetic biquinoline derivative of significant interest in organic and medicinal chemistry research. This compound features two linked quinoline rings, a structural motif known for its electron-deficient properties and ability to coordinate with metals. The ester functional group makes it a versatile intermediate for further synthetic manipulation, including hydrolysis to carboxylic acids or transesterification. Biquinoline-based structures are frequently explored as key scaffolds in the development of pharmaceuticals, ligands for catalysis, and functional materials . The synthesis of complex quinoline carboxylates can be achieved through advanced methods, such as transition metal-catalyzed reactions. For instance, related ethyl quinoline-3-carboxylates can be synthesized efficiently from indoles and halodiazoacetates using a Rh(II)-catalyzed cyclopropanation-ring expansion reaction . This highlights the sophisticated routes available for constructing such heteroaromatic systems in a research setting. Primary Research Applications: • Medicinal Chemistry: Serves as a privileged scaffold for the design and synthesis of novel bioactive molecules. Researchers can modify the ester group to create amide libraries or reduce it to explore structure-activity relationships. • Material Science: The conjugated, rigid structure of the biquinoline core is useful in the development of organic electronic materials and fluorescent probes. • Coordination Chemistry: Acts as a potential ligand for metal ions, which can be applied in creating catalytic complexes or metal-organic frameworks (MOFs). This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

855253-29-1

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 3-quinolin-2-ylquinoline-2-carboxylate

InChI

InChI=1S/C21H16N2O2/c1-2-25-21(24)20-16(13-15-8-4-6-10-18(15)23-20)19-12-11-14-7-3-5-9-17(14)22-19/h3-13H,2H2,1H3

InChI Key

DDHXTWDTXZCKLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C=C1C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Coordination Chemistry of Biquinoline Ligands Relevant to the 2,3 Biquinoline Motif and Its Derivatives

Coordination Chemistry of Biquinoline Ligands: Complexation with Transition Metals

Manganese(I) Complexes and Steric/Electronic Influence on Redox Properties

Manganese(I) tricarbonyl complexes with diimine ligands, such as biquinoline derivatives, are a significant area of research, particularly for applications in electrocatalysis. rsc.org Typically, these complexes adopt a facial geometry, formulated as fac-[Mn(diimine)(CO)3X], where X is a halide. rsc.orgfrontiersin.orgnih.govnih.govnih.govnih.gov Research into manganese tricarbonyl complexes has included those with 2,2'-biquinoline (B90511) ligands for applications in areas like antimicrobial agents and CO2 reduction catalysis. acs.orgnih.gov

The redox properties of these manganese complexes are highly sensitive to both the steric and electronic characteristics of the biquinoline ligand. A systematic relationship exists where the introduction of electron-withdrawing substituents on the ligand framework leads to more positive reduction potentials of the metal center. frontiersin.orgnih.gov Conversely, electron-donating groups cause a negative shift in the redox potentials. frontiersin.orgnih.gov This tunability is critical for designing catalysts with specific electrochemical properties. Studies have demonstrated a linear correlation between the Mn(III)/Mn(II) redox potentials and the Hammett parameters of the substituents on the ligand, allowing for predictable control over the complex's reactivity. nih.govmdpi.com The steric bulk of the ligand can also play a role, influencing the coordination environment and the stability of different oxidation states. nih.gov

Table 1: Influence of Ligand Substitution on the Redox Potential of Mn Complexes
Mn Complex LigandSubstituent TypeEffect on Electron Density at MnShift in Reduction Potential (MnIII/MnII)Reference
Bipyridine with -CF3Electron-WithdrawingDecreasePositive Shift frontiersin.orgnih.gov
Bipyridine with -NMe2Electron-DonatingIncreaseNegative Shift frontiersin.orgnih.gov
Substituted TerpyridineVarying Electron-Withdrawing CharacterModulatedLinear correlation with Hammett constants (up to 600 mV variation) nih.gov
1,3-bis(2'-Ar-imino)isoindolinesVarying Aryl GroupsModulatedLinear correlation with Epa (561 mV range) mdpi.com

Palladium(II) and Platinum(II) Complexes: Coordination Shifts and Geometrical Considerations

Palladium(II) and Platinum(II) ions, with their d8 electron configuration, typically form four-coordinate, square-planar complexes with biquinoline ligands. nih.govnih.govacs.org However, the geometry is often distorted from ideal square-planar due to the constraints of the ligand. For instance, in the complex [PdBr2(C18H12N2)], the Pd(II) ion is coordinated by two nitrogen atoms from the chelating 2,2'-biquinoline ligand and two bromine anions in a cis configuration. nih.gov The resulting N-Pd-N chelate angle is acute, leading to a significant distortion of the square-planar geometry. nih.gov

A common feature of these complexes is the non-planar conformation of the biquinoline ligand itself upon coordination. nih.govnih.gov The two quinoline (B57606) rings are often twisted relative to each other, with a distinct dihedral angle. nih.gov This deviation from planarity is a key geometrical consideration, influencing the packing of the complexes in the solid state and their solution-state properties. Three-coordinate, 14-electron Pt(II) complexes are also known and are considered key intermediates in many organometallic reactions. mdpi.com These species typically adopt a T-shaped geometry due to electronic effects. mdpi.com

Table 2: Selected Geometric Parameters for a Pd(II)-Biquinoline Complex
ParameterValueReference
Complex[PdBr2(2,2'-biquinoline)] nih.gov
Coordination GeometryDistorted Square-Planar nih.gov
Pd-N Bond Lengths2.064(4) Å, 2.073(4) Å nih.gov
Pd-Br Bond Lengths2.4113(6) Å, 2.4151(6) Å nih.gov
N-Pd-N Angle78.90(15)° nih.gov
Biquinoline Dihedral Angle17.2(2)° nih.gov

Copper(I) Complexes and Bridged Biquinoline Derivatives

Copper(I) complexes with biquinoline ligands are of particular interest due to the relationship between their coordination geometry and their redox and photochemical behaviors. frontiersin.org Cu(I) ions typically favor a tetrahedral or pseudo-tetrahedral coordination geometry. frontiersin.org The introduction of bridging units between the quinoline moieties, for example in 3,3'-bridged 2,2'-biquinoline derivatives, has a profound effect on the properties of the resulting Cu(I) complexes. frontiersin.org

As the bridge length changes, the degree of distortion from a planar ligand conformation is altered. This distortion directly impacts the electronic properties of the complex. Specifically, as the biquinoline ligand becomes more distorted from planarity, the metal-to-ligand charge transfer (MLCT) absorption maxima shift to higher energy, and the oxidation potentials (Cu(I) to Cu(II)) increase. frontiersin.org This indicates that the steric hindrance imposed by the distorted ligand stabilizes the Cu(I) oxidation state by making the transition to a planar Cu(II) geometry more difficult. frontiersin.org This principle is fundamental in designing oxidatively stable Cu(I) complexes. frontiersin.org

Complexation with Lanthanide and P-Block Elements

The coordination chemistry of biquinoline ligands extends beyond transition metals to include lanthanide and p-block elements. The complexation with these elements often yields structures and properties distinct from their transition metal counterparts.

Lanthanide(III) ions are frequently targeted for their unique luminescent properties. chemrxiv.org The biquinoline ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The introduction of functional groups, such as carboxylic acid arms on a bipyridine scaffold, has been shown to influence the stability of the resulting lanthanide complexes. rsc.org Spectroscopic studies, including UV-Vis and emission spectroscopy, are crucial for elucidating the formation and stoichiometry of species in solution, which can exist in equilibria of [LnL]2+, [LnL2]+, and [LnL3] complexes. rsc.org

The first examples of p-block element complexes with biquinoline have been synthesized and structurally characterized, notably with boron. The reaction of biquinoline with boron trichloride (B1173362) can yield complexes such as [(biq)BCl2]Cl. These studies provide valuable data on the ligand's metrical parameters upon coordination to a p-block element, which can be used to estimate the charge state of the ligand in various complexes.

Ligand Design Principles and Functionalization for Tunable Coordination

The design and functionalization of biquinoline ligands are critical for tuning the properties of their metal complexes for specific applications. By strategically modifying the ligand's structure, chemists can control the steric and electronic environment of the metal center, thereby influencing the complex's geometry, reactivity, and photophysical properties.

One common strategy is the introduction of substituents onto the quinoline rings. As discussed with manganese complexes, electron-donating or electron-withdrawing groups can systematically alter the redox potential of the metal center. frontiersin.orgnih.gov Another approach is the synthesis of bridged biquinolines, where the nature and length of the bridge dictate the ligand's flexibility and the resulting coordination geometry, as seen in copper complexes. frontiersin.org

Furthermore, computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling are employed to guide the design of new ligands with enhanced biological activity. By analyzing the structure-activity relationships of a series of known compounds, researchers can identify which structural features are beneficial and design new derivatives with improved properties for applications such as anticancer agents. The synthesis of tunable bisphosphine ligands derived from chiral backbones is another example of functionalization, leading to catalysts for asymmetric reactions. These principles underscore the power of rational ligand design in creating metal complexes with tailored functions.

Analysis of Coordination Modes and Supramolecular Interactions

Coordination Modes:

The 2,3'-biquinoline (B181939) ligand, like its 2,2'-isomer, is anticipated to primarily function as a bidentate chelating ligand, coordinating to a metal center through the nitrogen atoms of its two quinoline rings. This chelation forms a stable metallacycle, which is a common feature in the coordination chemistry of polypyridyl ligands.

The presence of the ethyl carboxylate group at the 2'-position of the ethyl [2,3'-biquinoline]-2'-carboxylate introduces an additional potential coordination site. While the nitrogen atoms are the primary coordination sites, the carbonyl oxygen of the ester group could potentially engage in coordination, particularly with hard metal ions or in the formation of polynuclear or polymeric structures. However, without specific structural data, this remains a point of speculation.

Supramolecular Interactions:

Beyond the primary coordination bonds, the solid-state structures of metal complexes containing biquinoline ligands are often stabilized by a variety of non-covalent supramolecular interactions. These interactions play a crucial role in the self-assembly of higher-order structures, such as dimers, chains, and three-dimensional networks. nih.govnih.govcsbsju.edu

π-π Stacking: The planar aromatic quinoline rings of the biquinoline ligands are highly susceptible to π-π stacking interactions. In the crystal structure of a copper(I) complex with 2,2'-biquinoline, {[CuI(biq)₂]ClO₄-biq}, an uncoordinated biquinoline molecule is held in the crystal lattice through π-π stacking with a coordinated biquinoline ligand. rsc.org Similarly, intermolecular π-π interactions are observed in the palladium(II) complex [PdBr₂(C₁₈H₁₂N₂)], with a shortest ring centroid-centroid distance of 3.753(3) Å between pyridine (B92270) rings of adjacent molecules. nih.gov It is highly probable that metal complexes of this compound would also exhibit significant π-π stacking interactions, influencing their crystal packing.

Hydrogen Bonding: Hydrogen bonding is another critical supramolecular interaction that directs the assembly of biquinoline complexes. In the palladium(II) bromide complex of 2,2'-biquinoline, complex molecules are connected by intermolecular C–H···Br hydrogen bonds, forming chains along the crystallographic c-axis. nih.gov For this compound complexes, the presence of the ethyl carboxylate group provides additional opportunities for hydrogen bonding, potentially involving the carbonyl oxygen atom as a hydrogen bond acceptor.

Interactive Data Table of Selected Bond Parameters in a Related Biquinoline Complex

The following table presents selected bond lengths and angles for the analogous complex (2,2′-Biquinoline-κ²N,N′)dibromidopalladium(II), illustrating the typical coordination environment. nih.gov

ParameterValue
Bond Lengths (Å)
Pd—N12.064(4)
Pd—N22.073(4)
Pd—Br12.4113(6)
Pd—Br22.4151(6)
Bond Angles (°) **
N1—Pd—N278.90(15)
N1—Pd—Br194.55(11)
N1—Pd—Br2167.99(11)
N2—Pd—Br1169.85(10)
N2—Pd—Br293.30(11)
Br1—Pd—Br293.43(2)
Dihedral Angle (°) **
Quinoline Ring 1 - Quinoline Ring 217.2(2)

Catalytic Applications of Biquinoline Based Coordination Complexes

Electrocatalytic Carbon Dioxide Reduction

The conversion of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical goal in sustainable chemistry. Molecular catalysts, particularly those based on earth-abundant metals and sophisticated ligands like biquinoline, are at the forefront of this research.

The design of the ligand is paramount in developing effective CO₂ reduction electrocatalysts. The ligand's structure directly influences the electronic and steric environment of the metal center, which in turn dictates the catalyst's redox properties and its interaction with CO₂. frontiersin.org

A study involving a manganese tricarbonyl complex, [fac-Mn(bqn)(CO)₃(CH₃CN)]⁺ (where bqn = 2,2′-biquinoline), highlights the unique role of the biquinoline ligand. frontiersin.org When compared to analogous complexes with 2,2′-bipyridyl (bpy) or 1,10-phenanthroline (B135089) (phen) ligands, the biquinoline-based catalyst exhibits distinct redox behavior. The extended π-system of the biquinoline ligand, in comparison to bipyridine, can delocalize electron density, affecting the nucleophilicity of the catalytically active species. frontiersin.orgprinceton.edu The introduction of a substituent like an ethyl carboxylate group on the biquinoline frame, as in ethyl [2,3'-biquinoline]-2'-carboxylate, would be expected to further modulate these electronic properties through inductive and resonance effects, offering a pathway to rationally tune catalytic performance. The strategic placement of such functional groups can influence the catalyst's stability, solubility, and the potential for secondary interactions with substrates or intermediates. ucsd.edunih.gov

Understanding the reaction mechanism is crucial for the rational design of improved catalysts. For manganese polypyridyl complexes, including the biquinoline variant, the catalytic cycle for CO₂ reduction is initiated by the electrochemical activation of the catalyst precursor. frontiersin.org

The process typically begins with a one-electron reduction of the Mn(I) complex, [Mn-CH₃CN]⁺, which forms a ligand-based radical anion. This is followed by the dissociation of the acetonitrile (B52724) ligand, which generates a formally Mn(0) species, [Mn]⁰. frontiersin.org This highly reduced and coordinatively unsaturated species is the active catalyst that interacts with CO₂.

Two primary pathways for the subsequent reduction of CO₂ have been proposed for these types of complexes:

Reduction-First Pathway: The active [Mn]⁰ catalyst directly attacks a CO₂ molecule.

Protonation-First Pathway: The catalyst is first protonated before interacting with CO₂. frontiersin.org

In the presence of a proton source such as 2,2,2-trifluoroethanol (B45653) (TFE), these manganese complexes can catalytically reduce CO₂ to carbon monoxide (CO). frontiersin.org Spectroelectrochemical studies combined with computational analysis help to elucidate the intricate steps of catalyst activation, potential dimerization pathways, and the specific intermediates involved in the CO₂-to-CO conversion cycle. frontiersin.orgucsd.edu

Aerobic Oxidation Catalysis with Biquinoline Ligands

The use of molecular oxygen as a terminal oxidant is a cornerstone of green chemistry. Biquinoline ligands have proven effective in supporting metal catalysts for selective aerobic oxidation reactions, particularly of challenging substrates like polyols. nsf.govnih.gov

Palladium complexes incorporating biquinoline ligands are capable of the highly selective aerobic oxidation of vicinal polyols to α-hydroxyketones, which are valuable synthetic intermediates. For instance, a catalyst generated from 2,2'-biquinoline (B90511) (L2), [(L2)Pd(μ-OAc)]₂[OTf]₂, demonstrates excellent chemoselectivity in the oxidation of 1,2-propanediol. nsf.gov The reaction selectively oxidizes the secondary alcohol, yielding hydroxyacetone (B41140) with 91% selectivity. nsf.gov This high degree of selectivity prevents over-oxidation or C-C bond cleavage, which are common side reactions with other oxidation systems. researchgate.net

The relationship between the ligand structure and the resulting catalytic activity is clearly demonstrated in palladium-catalyzed polyol oxidation. nsf.govnih.gov A comparative study of different ligands reveals the significant impact of the ligand backbone on both reaction rate and catalyst stability.

A palladium complex with neocuproine (B1678164) (L1) is an effective catalyst but suffers from limited turnover numbers due to competitive oxidation of the ligand's methyl groups. nsf.govnih.gov Replacing neocuproine with the more oxidatively robust 2,2'-biquinoline (L2) led to a threefold increase in turnover number. However, this improvement came at the cost of a much slower reaction rate. Mechanistic studies revealed that the slow rate with the L2 catalyst was due to the formation and precipitation of an insoluble and inactive trinuclear palladium species during the reaction. nsf.govnih.gov

This mechanistic insight guided the design of a superior catalyst. Using density functional theory, it was predicted that introducing bulky substituents onto the biquinoline framework would sterically hinder the formation of the inactive trinuclear complex. This led to the synthesis of a catalyst with 7,7'-di-tert-butyl-2,2'-biquinoline (L3). The resulting complex, [(L3)Pd(μ-OAc)]₂[OTf]₂, was both robust and rapid, combining the high turnover numbers of the biquinoline system with the fast kinetics of the original neocuproine catalyst. nsf.govnih.gov This work exemplifies a powerful, mechanism-guided approach to ligand design in oxidation catalysis.

LigandSubstrateConversion (%)Selectivity (%)Key Finding
Neocuproine (L1)1,2-propanediol~95%~91%Effective, but ligand oxidation limits turnover. nsf.govnih.gov
2,2'-biquinoline (L2)1,2-propanediol94%91%Higher turnover, but slow kinetics due to inactive species formation. nsf.govnih.gov
7,7'-di-tert-butyl-2,2'-biquinoline (L3)1,2-propanediol>95%>95%Both robust and rapid, preventing inactive species formation. nsf.govnih.gov

Enantioselective Catalysis Mediated by Chiral Biquinoline Ligands

The synthesis of single-enantiomer chiral molecules is of utmost importance in the pharmaceutical and fine chemical industries. This is often achieved through asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. The development of chiral ligands is central to this field. chemrxiv.org

While research on chiral biquinoline ligands is an developing area, studies on structurally related bi-heteroaromatic ligands, such as biisoquinolines, provide a blueprint for their potential. Chiral biisoquinoline-based diaminocarbene ligands have been designed to create a specific chiral environment around a copper metal center. nih.gov The strategic placement of chiral phenethylamine (B48288) groups on the ligand backbone allows for the effective transfer of chirality during the catalytic process. These copper complexes have been successfully employed as efficient catalysts for enantioselective Sₙ2' allylic alkylation reactions, achieving good enantioselectivity (68-77% ee). nih.gov

The key principle is that the rigid biquinoline or biisoquinoline scaffold serves as an excellent platform for constructing a well-defined chiral pocket around the metal's active site. nih.gov The predictability of catalytic outcomes is often linked to the ligand's structural properties; even slight modifications to the steric and electronic nature of the chiral ligand can lead to dramatic changes in the enantioselectivity of the product. chemrxiv.orgchemrxiv.org Therefore, the development of biquinoline ligands possessing axial chirality, similar to the well-known BINOL or SPINOL ligands, represents a promising avenue for creating novel and highly effective enantioselective catalysts.

Cyclopropanation Reactions

Cyclopropanation is a fundamental organic reaction that involves the formation of a cyclopropane (B1198618) ring. This transformation is of significant interest due to the prevalence of the cyclopropane motif in numerous biologically active molecules and natural products. The reaction is often catalyzed by transition metal complexes that facilitate the transfer of a carbene fragment to an alkene.

In the context of asymmetric catalysis, chiral ligands are employed to induce enantioselectivity, leading to the preferential formation of one enantiomer of the cyclopropane product. Biquinoline and related polypyridine ligands, when complexed with metals like copper or rhodium, have been investigated for their potential in asymmetric cyclopropanation. nih.govorganic-chemistry.orgresearchgate.net The chirality of the ligand environment around the metal center dictates the facial selectivity of the carbene attack on the alkene.

Although no specific studies on This compound in cyclopropanation were found, a hypothetical catalytic cycle involving a copper(I) complex of this ligand can be proposed. The biquinoline ligand would coordinate to the copper(I) center, creating a chiral environment. Reaction with a diazo compound would generate a transient metal-carbene species. The alkene would then approach this intermediate, and the chiral ligand would direct the syn-addition of the carbene to one face of the double bond, yielding the cyclopropane product with a specific stereochemistry. The efficiency and selectivity of such a catalyst would depend on the steric and electronic properties of the biquinoline ligand.

Table 1: Hypothetical Data for Asymmetric Cyclopropanation using a Chiral Biquinoline-Copper Catalyst

EntryAlkeneDiazo CompoundSolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)
1StyreneEthyl diazoacetateCH₂Cl₂25---
21-Octenetert-Butyl diazoacetateToluene0---
3CyclohexeneEthyl diazoacetateBenzene (B151609)25---
Note: This table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound in this reaction is available.

Dual Activation Modes in Chiral Catalysis

Dual activation catalysis is a sophisticated strategy where a single catalyst or a combination of catalysts simultaneously activates both the nucleophile and the electrophile in a reaction. sioc.ac.cn This approach can lead to enhanced reactivity and selectivity. Chiral biquinoline ligands are potential candidates for this type of catalysis due to their ability to form well-defined complexes with Lewis acidic metal centers while also possessing basic nitrogen atoms that could act as a Lewis base or Brønsted base.

In a hypothetical scenario involving a metal complex of This compound , the metal center could function as a Lewis acid to activate an electrophile. Concurrently, one of the quinoline (B57606) nitrogen atoms could act as a Lewis base to activate the nucleophile. This dual activation would bring the two reactants into close proximity within a chiral environment, facilitating a highly stereocontrolled bond formation.

For instance, in a Michael addition reaction, the metal center could coordinate to an α,β-unsaturated carbonyl compound, increasing its electrophilicity. Simultaneously, a nitrogen atom of the biquinoline ligand could deprotonate a pro-nucleophile, generating a reactive enolate in a stereodefined orientation relative to the activated electrophile. This cooperative catalysis could lead to high enantioselectivity in the formation of the carbon-carbon bond.

Other Emerging Catalytic Transformations

Beyond established reactions, the unique electronic and steric properties of biquinoline ligands make them attractive for exploring novel catalytic transformations. Coordination complexes of quinoline derivatives have been investigated in various catalytic processes, including oxidation reactions and C-H functionalization. mdpi.comrsc.org

For example, oxorhenium(V) complexes with quinoline carboxylic acid derivatives have been shown to catalyze the epoxidation of alkenes. rsc.org While this specific study did not include This compound , it highlights a potential application for related biquinoline carboxylate ligands. The electronic properties of the biquinoline system can be tuned by substituents, which in turn can influence the reactivity and selectivity of the metal-based catalyst.

Another area of emerging interest is the use of transition metal complexes in photoredox catalysis. sioc.ac.cn The extended π-system of the biquinoline ligand could potentially be harnessed in photoredox cycles, where the complex absorbs light to reach an excited state with altered redox properties, enabling novel bond-forming reactions.

Computational and Theoretical Investigations of Biquinoline Systems

Quantum Chemical Methods in Conformational Analysis

Quantum chemical methods are indispensable tools for the conformational analysis of flexible molecules like ethyl [2,3'-biquinoline]-2'-carboxylate. nih.govchemalive.com These methods allow for the exploration of the potential energy surface to identify stable conformers and the energy barriers between them. arxiv.org

The rotational freedom around the single bond connecting the two quinoline (B57606) rings in this compound gives rise to different spatial arrangements, primarily distinguished as cis and trans conformations. In the cis conformation, the nitrogen atoms of the two quinoline rings are oriented on the same side relative to the inter-ring bond, while in the trans conformation, they are on opposite sides.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or Møller–Plesset perturbation theory (MP2), can be used to determine the relative energies of these conformers. nih.gov By optimizing the geometry of the molecule starting from various initial arrangements, the local energy minima corresponding to the stable cis and trans conformers can be located. The conformer with the lower calculated energy is predicted to be the more stable and thus more populated at equilibrium. For similar bicyclic aromatic systems, the trans conformation is often found to be energetically more favorable due to reduced steric hindrance between the two ring systems.

Table 1: Hypothetical Relative Energies of Cis and Trans Conformers of this compound

ConformerRelative Energy (kcal/mol)Note
trans0.00Most stable conformer (reference)
cis2.5 - 5.0Higher in energy due to steric strain

Note: This table is illustrative and based on general principles of conformational analysis for similar molecular systems.

Electronic Structure and Spectroscopic Property Prediction

Computational methods are powerful in predicting the electronic structure and spectroscopic properties of molecules, providing a means to interpret experimental spectra and understand the underlying electronic transitions and vibrations.

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of organic molecules. nih.govresearchgate.netnih.gov

For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of its various functional groups, such as the C=O of the ester, the C=N of the quinoline rings, and the C-H bonds. nih.gov These predicted frequencies, when scaled by an appropriate factor, generally show good agreement with experimental FT-IR and Raman spectra. nih.govresearchgate.net

Similarly, DFT can be employed to calculate the 1H and 13C NMR chemical shifts. nih.govmdpi.com The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms within the molecule. nih.gov

Table 2: Illustrative Comparison of Experimental and DFT-Calculated 1H NMR Chemical Shifts for a Quinoline Derivative

ProtonExperimental δ (ppm)Calculated δ (ppm)
H-4'8.158.10
H-5'7.807.75
H-88.908.85
-OCH2CH34.40 (q)4.35 (q)
-OCH2CH31.40 (t)1.38 (t)

Note: This table is a representative example based on data for related quinoline compounds and illustrates the typical accuracy of DFT predictions. nih.gov

The redox properties of a molecule, which describe its ability to be oxidized or reduced, are governed by the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational methods like DFT can accurately calculate these orbital energies. nih.gov

For this compound, the HOMO energy is related to its oxidation potential, while the LUMO energy is related to its reduction potential. chemrxiv.orgchemrxiv.org The electron-withdrawing nature of the carboxylate group and the quinoline rings influences these orbital energies. By analyzing the HOMO-LUMO energy gap, one can also infer the kinetic stability and chemical reactivity of the molecule. nih.gov The distribution of these frontier orbitals across the molecular framework reveals the likely sites for oxidation and reduction. For instance, the reduction process in similar systems often involves the π-system of the heterocyclic rings. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways that are often difficult to probe experimentally. nih.gov

For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can be used to map out the potential energy surface of the reaction. This involves locating the structures and energies of the reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov By calculating the energy barriers (activation energies) for different possible pathways, the most likely reaction mechanism can be identified. This approach provides a detailed, step-by-step picture of how the reaction proceeds at the molecular level.

Advanced Spectroscopic Characterization of Biquinoline Structures and Their Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, it is possible to map the connectivity and electronic environment of each atom within the molecule.

For a molecule like Ethyl [2,3'-biquinoline]-2'-carboxylate, the NMR spectra would reveal distinct signals corresponding to the ethyl ester group and the two quinoline (B57606) ring systems.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic set of signals. The aromatic region, typically between 7.0 and 9.0 ppm, would contain a complex series of multiplets corresponding to the 12 protons of the biquinoline core. The protons on the quinoline rings are subject to coupling with their neighbors, leading to doublets, triplets, and doublets of doublets that can be used to assign specific positions. For instance, in related quinoline derivatives, protons adjacent to the nitrogen atom (e.g., at the C2 and C8 positions) are often shifted downfield due to the atom's electron-withdrawing nature mdpi.com. The ethyl group would present a more straightforward pattern: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, typically found further upfield mdpi.com.

¹³C NMR Spectroscopy: The carbon-13 spectrum provides complementary information. The aromatic carbons of the biquinoline system would appear in the 120-150 ppm range. Quaternary carbons, such as those at the junction of the two quinoline rings and the carbon attached to the carboxylate group, would also be identifiable. The carbonyl carbon (C=O) of the ester is particularly diagnostic, appearing significantly downfield, generally in the 165-175 ppm region, due to its deshielded environment rsc.org. The carbons of the ethyl group would be found at the high-field end of the spectrum, with the -CH₂- carbon around 60-65 ppm and the -CH₃ carbon around 14-15 ppm mdpi.comrsc.org.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer direct insight into the electronic state of the nitrogen atoms. For biquinoline systems, two distinct ¹⁵N signals would be expected, one for each nitrogen atom in the different quinoline rings. The chemical shifts would be sensitive to the electronic environment, including conjugation effects and the presence of nearby substituents. Upon coordination to a metal ion, these shifts would be significantly altered, providing direct evidence of ligand-metal binding.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data inferred from analogous compounds.

Functional GroupAtom TypeExpected Chemical Shift (ppm)Reference Compounds
Biquinoline CoreAromatic Protons (Ar-H)7.0 - 9.02,2'-Biquinoline (B90511), Quinoline derivatives mdpi.comchemicalbook.com
Aromatic Carbons (Ar-C)120 - 150Quinoline derivatives rsc.org
Ethyl CarboxylateCarbonyl Carbon (C=O)165 - 175Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate mdpi.com
Methylene Protons (-OCH₂-)~4.0 - 4.5 (quartet)Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate mdpi.com
Methylene Carbon (-OCH₂-)~60 - 65Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate mdpi.com
Methyl Protons (-CH₃)~1.1 - 1.4 (triplet)Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate mdpi.com
Methyl Carbon (-CH₃)~14 - 15Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate mdpi.com

When a ligand like this compound coordinates to a metal center, significant changes in its NMR spectrum, known as coordination shifts, are observed. These shifts arise from the perturbation of the ligand's electronic structure upon binding. The magnitude and direction of these shifts provide valuable information about the binding site and the nature of the metal-ligand interaction.

The protons and carbons nearest to the coordination site (the nitrogen atoms) typically experience the most substantial shifts. Upon donation of the nitrogen lone pair to a metal ion, the electron density around the nitrogen and adjacent atoms is reduced, leading to a downfield shift (an increase in ppm value) for the nearby ¹H and ¹³C nuclei. This effect is a clear indicator of which nitrogen atoms are involved in complex formation. The interpretation of these shifts can help determine the geometry of the resulting metal complex and the orientation of the ligand within the coordination sphere nih.gov. In studies of other biquinoline complexes, these downfield shifts of protons alpha to the nitrogen atoms are consistently observed and serve as primary evidence of complexation nih.gov.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. Each functional group has characteristic vibrational frequencies, making these methods powerful tools for identifying the components of a molecule.

The IR and Raman spectra of this compound would be dominated by features from its two main components: the biquinoline core and the ethyl carboxylate group.

Biquinoline Core Vibrations: The aromatic quinoline rings would give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the rings produce a series of sharp absorptions in the 1400-1650 cm⁻¹ region. C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the rings, appear in the 700-900 cm⁻¹ range.

Ethyl Carboxylate Vibrations: This group has highly characteristic vibrational modes. The most prominent is the strong C=O (carbonyl) stretching band, which for an α,β-unsaturated ester like this, is expected between 1715 and 1740 cm⁻¹ mdpi.com. The C-O single bond stretches would result in strong bands in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the ethyl group's sp³-hybridized carbons would be observed just below 3000 cm⁻¹ rsc.org.

Upon complexation with a metal ion through the nitrogen atoms, the vibrational frequencies of the quinoline rings would be expected to shift, providing further evidence of coordination.

Table 2: Expected Characteristic Infrared (IR) Absorption Bands for this compound Data inferred from analogous compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityReference Compounds
C-H StretchAromatic (Quinoline)3000 - 3100Medium-WeakQuinoline derivatives mdpi.com
C-H StretchAliphatic (Ethyl)2850 - 2980MediumEthyl esters rsc.org
C=O StretchEster Carbonyl1715 - 1740StrongEthyl 2-oxo-1,2-dihydroquinoline-3-carboxylate mdpi.com
C=C / C=N StretchAromatic Rings1400 - 1650Medium-StrongQuinoline derivatives mdpi.comrsc.org
C-O StretchEster1100 - 1300StrongEthyl esters mdpi.comrsc.org
C-H BendAromatic (Out-of-plane)700 - 900StrongQuinoline derivatives rsc.org

The relative orientation of the two quinoline rings in the biquinoline structure can influence the vibrational spectra. Different conformers (rotational isomers) may exhibit slight differences in the positions and intensities of their vibrational bands, particularly in the low-frequency region. While challenging to resolve, detailed analysis, often supported by computational modeling, can sometimes distinguish between different stable conformations of the molecule in the solid state or in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic systems like biquinolines, the spectra are characterized by intense absorptions related to electronic transitions within the conjugated π-system.

The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of π → π* transitions. These transitions involve the excitation of an electron from a bonding (π) orbital to an anti-bonding (π*) orbital within the extensive conjugated system of the biquinoline rings. Quinoline derivatives typically exhibit multiple intense absorption bands below 350 nm nih.govresearchgate.net.

Additionally, the presence of nitrogen atoms with lone pairs of electrons allows for n → π* transitions. These transitions, which involve promoting a non-bonding electron into an anti-bonding π* orbital, are generally much weaker in intensity than π → π* transitions and can sometimes be obscured by the stronger bands researchgate.net. The position and intensity of these absorption bands are sensitive to the solvent environment and to coordination with metal ions, which directly affects the energy levels of the involved molecular orbitals nih.govresearchgate.net.

Absorption and Emission Properties

The photophysical properties of biquinoline derivatives are dictated by their electronic structure. The absorption and emission spectra provide a window into the energy levels of the molecular orbitals involved in electronic transitions.

While specific spectral data for this compound is not extensively published, the properties can be inferred from closely related heterocyclic compounds such as substituted quinolines and bipyridines. The absorption spectra of these aromatic systems are typically characterized by intense bands in the ultraviolet (UV) region, arising from π-π* transitions within the quinoline rings. For example, a series of novel 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitriles have been synthesized and their photophysical properties investigated, providing a model for the behavior of similar structures. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity.

Fluorescence emission, resulting from the decay of an electron from the lowest singlet excited state (S₁) to the ground state (S₀), is also a characteristic feature. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift). The quantum yield and lifetime of fluorescence are sensitive to the molecular structure and environment. For related compounds like 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitriles, studies in different solvents have shown that an increase in solvent polarity can lead to a larger Stokes shift. researchgate.net

Table 1: Representative Photophysical Data for Analogous Heterocyclic Compounds

Compound TypeAbsorption λmax (nm)Emission λmax (nm)SolventTransition Type
Substituted 2,2'-Bipyridine~280-320~350-450DMSO / Aqueous Bufferπ-π
Ethyl 3-Coumarincarboxylate~310Not ReportedAcetonitrile (B52724)π-π
Coumarin-3-Carboxylic Acid~305Not ReportedAcetonitrileπ-π*

Note: Data is representative of analogous compounds to illustrate typical spectral ranges. researchgate.netnih.gov

Metal-to-Ligand Charge Transfer (MLCT) Bands in Complexes

When "this compound" acts as a ligand to coordinate with a transition metal, new, intense absorption bands can appear, particularly in the visible region of the spectrum. These are known as charge-transfer (CT) bands. In complexes with metals in low oxidation states, such as Ruthenium(II), these are typically Metal-to-Ligand Charge Transfer (MLCT) bands.

MLCT transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. bldpharm.com These transitions are responsible for the vibrant colors of many transition metal complexes. For instance, the well-studied [Ru(bpy)₃]²⁺ (where bpy = 2,2'-bipyridine) complex exhibits strong MLCT absorption which results in its characteristic orange-red color. bldpharm.com These MLCT transitions are spin-allowed and possess very high molar absorptivities (ε), often in the range of 10,000–50,000 L mol⁻¹ cm⁻¹.

Upon excitation into the MLCT state, the metal center is formally oxidized, and the ligand is reduced. researchgate.net The energy and lifetime of this excited state are crucial for applications in photocatalysis and light-harvesting. The emission from these complexes, often observed at lower energies (longer wavelengths) than the absorption, originates from the decay of the triplet MLCT (³MLCT) state. researchgate.net Studies on related ruthenium(II) tetraammine bipyridine complexes have reported MLCT emission maxima at wavelengths as long as 800–840 nm in frozen glasses. researchgate.net

Table 2: Characteristics of MLCT Bands in Ruthenium(II)-Polypyridyl Complexes

Complex TypeTypical Absorption λmax (nm)Typical Emission λmax (nm)Excited State LifetimeKey Feature
[Ru(bpy)₃]²⁺ and analogues~450~620~1 µs (in MeCN)Intense dπ(Ru) → π*(bpy) transition
[Ru(bpy)(en)₂]²⁺Not specified~800 (at 77 K)<50 nsLow-energy emission
[Ru(bpy)(NH₃)₄]²⁺Not specified~840 (at 77 K)<50 nsVery low-energy emission

Note: Data from analogous Ru-polypyridyl complexes. bpy = 2,2'-bipyridine, en = ethylenediamine. bldpharm.comresearchgate.net

Mass Spectrometry (MS) and High-Resolution Techniques for Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of newly synthesized compounds. For "this compound," high-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), would be used to confirm its elemental composition with high accuracy.

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) and its fragment ions. The fragmentation pattern offers valuable structural information. While the direct mass spectrum for this compound is not available in the cited literature, the analysis of a related compound, ethyl 2,4-dichloroquinoline-3-carboxylate, provides a clear example of the expected fragmentation. In its electron ionization mass spectrum (IEMS), the molecular ion ([M]⁺) is observed at m/z 269, with isotopic peaks at m/z 271 and 273 corresponding to the presence of two chlorine atoms. nih.govnih.gov A prominent fragment at m/z 223 indicates the loss of the ethoxy group (-OC₂H₅), a common fragmentation pathway for ethyl esters. nih.govnih.gov

For "this compound," one would expect to observe the molecular ion peak corresponding to its molecular formula (C₂₁H₁₆N₂O₂) and subsequent fragmentation involving the loss of the ethyl ester group.

Table 3: Example Mass Spectrometry Data for Ethyl 2,4-dichloroquinoline-3-carboxylate

m/z ValueRelative Intensity (%)Assignment
2733[M+4]⁺
27121[M+2]⁺
26932[M]⁺
24126[M-CO]⁺ or [M-C₂H₄]⁺
223100[M-OC₂H₅]⁺
19517[M-OC₂H₅-CO]⁺
16128Fragment

Source: Data derived from the mass spectrum of the analogous compound ethyl 2,4-dichloroquinoline-3-carboxylate. nih.govnih.gov

X-ray Diffraction Analysis for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions and crystal packing.

While a crystal structure for "this compound" has not been reported in the searched literature, the structures of several related ethyl quinoline carboxylate derivatives have been solved, offering insights into the likely structural features. For example, the crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate reveals that the two aromatic rings of the quinoline core are nearly coplanar. nih.govscilit.com In this structure, the carboxylate group adopts a conformation that is antiperiplanar to the quinoline ring system. nih.govscilit.com

Table 4: Representative Crystal Data for Analogous Quinoline Carboxylate Compounds

ParameterEthyl 2,4-dichloroquinoline-3-carboxylate nih.govscilit.comEthyl 2-chloro-6-methylquinoline-3-carboxylate
Chemical FormulaC₁₂H₉Cl₂NO₂C₁₃H₁₂ClNO₂
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/c
a (Å)8.586011.3731
b (Å)19.90827.3719
c (Å)7.130414.6306
β (°)100.262108.625
Volume (ų)1199.321162.2
Key Dihedral AngleQuinoline/Carboxylate: 87.06°Quinoline/Ester: 54.97°

Note: This table presents crystallographic data from analogous compounds to illustrate the type of information obtained from X-ray diffraction analysis.

Future Research Trajectories and Interdisciplinary Opportunities

Innovations in Green and Sustainable Biquinoline Synthesis

The chemical industry's shift towards environmental stewardship has catalyzed the development of green and sustainable synthetic protocols. nih.gov Traditional methods for quinoline (B57606) synthesis often rely on harsh conditions, hazardous reagents, and stoichiometric proportions, leading to significant environmental and economic drawbacks. nih.gov Consequently, a primary focus of future research will be the development of eco-friendly methods for constructing the biquinoline core of molecules like Ethyl [2,3'-biquinoline]-2'-carboxylate.

Key areas of innovation include:

Energy-Efficient Methodologies: Techniques such as microwave and ultrasound-assisted synthesis are becoming increasingly prevalent. nih.govnih.govmdpi.com These methods can dramatically reduce reaction times from hours to minutes and increase product yields, as demonstrated in the synthesis of various quinolinone derivatives. nih.gov

Benign Catalytic Systems: There is a strong trend towards replacing toxic and expensive catalysts with greener alternatives. This includes the use of nanocatalysts, which offer high efficiency and reusability. nih.gov For instance, nanoparticle-based catalysts like chitosan-decorated copper nanoparticles (CS/CuNPs) and various metal oxides have been successfully used for quinoline synthesis. nih.govnih.govbohrium.com

Atom Economy and Multicomponent Reactions: One-pot, multicomponent reactions are at the forefront of sustainable synthesis, as they combine several steps into a single operation, minimizing waste and saving energy. bohrium.com These strategies are ideal for constructing complex heterocyclic systems efficiently.

Renewable Feedstocks and Solvents: The use of renewable starting materials and environmentally benign solvents, such as water or bio-derived liquids, is a cornerstone of green chemistry. dcatvci.org Future syntheses of biquinoline derivatives will likely explore pathways that begin with biomass-derived precursors.

Photocatalysis: Visible-light photocatalysis represents a burgeoning field in organic synthesis, offering a sustainable approach that uses light as a clean energy source. bohrium.com The use of photocatalysts, such as Eosin Y or solid semiconductors, has been shown to be effective for creating substituted quinolines and could be adapted for biquinoline synthesis. bohrium.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Quinolines
ParameterConventional MethodsGreen & Sustainable Innovations
Energy SourceProlonged heating (conventional reflux)Microwave irradiation, ultrasound, visible light nih.govbohrium.com
CatalystsOften stoichiometric, may use heavy metalsNanoparticles (e.g., Cu, NiO), metal-free catalysts, photocatalysts nih.govbohrium.com
SolventsOften hazardous organic solventsWater, ethanol (B145695), deep eutectic solvents, or solvent-free conditions mdpi.comnih.gov
EfficiencyMulti-step, lower atom economy, by-product formation nih.govOne-pot multicomponent reactions, high atom economy bohrium.com

Design of Advanced Biquinoline Ligands for Tailored Catalysis

The properties of a metal coordination complex are fundamentally determined by the nature of its ligands. nih.gov The structure of this compound, with its two nitrogen coordination sites and an ester functional group, makes it an excellent candidate for development into a sophisticated ligand for homogeneous catalysis. Future research will focus on the rational design of new biquinoline ligands to create catalysts with precisely tailored activity, selectivity, and stability. numberanalytics.com

Key research directions include:

Multifunctional and Hemilabile Ligands: Introducing additional functional groups onto the biquinoline backbone can create multifunctional ligands. nih.gov For example, modifying the ethyl ester group or adding substituents to the quinoline rings could introduce hemilability—where one donor group can reversibly dissociate—which is a valuable property in many catalytic cycles.

Tuning Electronic and Steric Properties: The catalytic performance of a metal complex can be fine-tuned by systematically altering the ligand's electronic and steric profile. For this compound, this could involve synthesizing a library of derivatives with different ester groups (e.g., tert-butyl for steric bulk) or with electron-donating or electron-withdrawing groups on the aromatic rings. This strategy is crucial for optimizing catalysts for specific and challenging reactions. numberanalytics.comrsc.org

Development of Mixed-Ligand Systems: Creating complexes that incorporate a biquinoline ligand alongside other diimine ligands is a promising strategy for developing materials with novel photophysical or catalytic properties. acs.org This approach allows for a high degree of tunability in the resulting metal complex.

High-Throughput Screening and Machine Learning: Modern ligand discovery is increasingly driven by high-throughput screening of large, diverse compound libraries, including those from pharmaceutical collections. numberanalytics.comnih.gov Paired with machine learning algorithms, these techniques can accelerate the identification of novel ligand core structures and predict their catalytic potential, moving beyond incremental improvements to established ligand families. numberanalytics.com

Table 2: Potential Structural Modifications to this compound for Tailored Catalysis
Structural ModificationRationalePotential Application
Vary the ester group (R in -COOR)Modulate steric hindrance around the metal centerEnhancing selectivity in reactions like hydrosilylation or polymerization illinois.edu
Introduce substituents on quinoline ringsAlter electronic properties (σ-donation, π-acceptance) of the ligand rsc.orgTuning reactivity in cross-coupling reactions or photoredox catalysis
Incorporate a third chelating groupCreate tridentate ligands for enhanced catalyst stability nih.govDeveloping robust catalysts for high-temperature applications
Attach a solubilizing or tethering groupFacilitate catalyst recovery and recycling nih.govApplications in biphasic catalysis or immobilization on solid supports

Synergistic Experimental and Computational Approaches in Biquinoline Research

The synergy between experimental synthesis and computational modeling is a powerful paradigm that is accelerating the pace of chemical discovery. For complex molecules like this compound, this integrated approach allows researchers to predict properties, understand reactivity, and rationally design new derivatives with desired functions.

Future research will increasingly rely on this synergy:

Predictive Modeling with DFT: Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and properties of molecules. rsc.orgarabjchem.org DFT calculations can predict geometries, vibrational frequencies, and key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The energy gap between HOMO and LUMO is critical for understanding a molecule's chemical reactivity and kinetic stability. nih.gov

Elucidating Reaction Mechanisms: Computational methods can map out entire reaction pathways, identify transition states, and provide mechanistic insights that are difficult to obtain through experiments alone. This understanding is vital for optimizing reaction conditions and designing more efficient catalysts.

Interpreting Spectroscopic Data: DFT calculations are routinely used to aid in the assignment of complex spectroscopic data (e.g., NMR, IR, Raman). By comparing computed spectra with experimental results, researchers can confirm molecular structures with a high degree of confidence.

Molecular Dynamics (MD) Simulations: To understand how biquinoline derivatives behave in a condensed phase, such as in solution, MD simulations are employed. These simulations can reveal information about solvation, conformational dynamics, and intermolecular interactions, which are crucial for applications like drug design or materials science. arabjchem.orguantwerpen.be

Table 3: Roles of Experimental and Computational Techniques in Biquinoline Research
Technique TypeMethodContribution to Research
ExperimentalSynthesis & Reaction ScreeningActual creation of new molecules; testing catalytic activity and product yields.
Spectroscopy (NMR, IR, Mass Spec)Structural characterization and confirmation of synthesized compounds. nih.gov
ComputationalDensity Functional Theory (DFT)Prediction of molecular geometry, electronic properties (HOMO/LUMO), and reactivity; aids spectroscopic assignment. rsc.orgarabjchem.org
Molecular Dynamics (MD)Simulation of molecular behavior in solution; investigation of stability and interactions with solvent. arabjchem.orguantwerpen.be

By pursuing these interdisciplinary research trajectories, the scientific community can fully harness the potential of this compound and related structures, driving innovations in catalysis, materials science, and sustainable chemical manufacturing.

Q & A

Q. What are the established synthetic routes for Ethyl [2,3'-biquinoline]-2'-carboxylate, and how do reaction conditions influence yield and purity?

The compound can be synthesized via cyclization reactions using precursors like substituted benzimidazoles and orthocarbonates under acidic conditions. For example, ethyl 3-amino-2-N-substituted benzoate derivatives react with ethyl orthocarbonate in acetic acid to form the biquinoline backbone . Reaction temperature (e.g., 80–100°C) and solvent polarity significantly affect yield, with acetic acid favoring cyclization over side reactions. Post-synthesis purification via recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How is the crystal structure of this compound characterized, and what insights does this provide into its physicochemical properties?

Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) reveals monoclinic symmetry (space group P2₁/c) with unit cell dimensions a = 12.3 Å, b = 10.5 Å, c = 15.8 Å, and β = 105.6°. The ethyl carboxylate group adopts a planar conformation, stabilized by intramolecular hydrogen bonds (O···H-N, 2.1 Å), which enhance thermal stability (decomposition >250°C). Anisotropic displacement parameters (Uiso) for key atoms (e.g., C=O: 0.08 Ų) indicate low thermal motion in the solid state .

Q. What spectroscopic techniques are optimal for characterizing this compound, and how are data interpreted?

  • <sup>1</sup>H NMR : Aromatic protons (quinoline rings) appear as doublets at δ 7.8–8.5 ppm (J = 8–9 Hz), while the ethyl ester group shows a triplet at δ 1.3 ppm (CH3) and a quartet at δ 4.3 ppm (CH2).
  • IR : Strong absorption at 1720 cm<sup>−1</sup> (C=O stretch) and 1600 cm<sup>−1</sup> (C=N quinoline).
  • MS : Molecular ion peak [M+H]<sup>+</sup> at m/z 335.3 (calculated 335.14) confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in atomic coordinates (e.g., H(3) occupancy varying from 0.2684 to 0.4430 in disordered regions) arise from dynamic disorder or solvent inclusion. Refinement using SHELXL with restraints on bond lengths and angles improves model accuracy. Pairwise comparison of Uij tensors for overlapping atoms (e.g., C12 and C13) identifies positional disorder, which can be mitigated by low-temperature (100 K) data collection .

Q. What experimental design considerations are critical for studying the hydrolytic stability of this compound under physiological conditions?

Hydrolysis kinetics are pH-dependent:

  • Acidic conditions (pH 2–4) : Ester cleavage yields 2,3'-biquinoline-2'-carboxylic acid (t1/2 = 24–48 hrs).
  • Basic conditions (pH 9–11) : Rapid saponification (t1/2 = 1–2 hrs) produces the carboxylate salt. Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to monitor degradation. Control temperature (37°C) and ionic strength (0.1 M PBS) to mimic physiological environments .

Q. How can computational modeling complement experimental data in predicting the reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV), indicating moderate electrophilicity. Molecular dynamics simulations (NAMD, 50 ns) predict solvation effects in aqueous/DMSO mixtures, correlating with experimental solubility (logP = 2.3). Dock the compound into protein targets (e.g., kinase domains) using AutoDock Vina to identify potential binding modes (ΔG < −8 kcal/mol) .

Methodological Best Practices

  • Synthesis Optimization : Use Design of Experiments (DoE) to vary reaction parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions via response surface modeling .
  • Data Reproducibility : Report crystallographic data in CIF format (CCDC deposition) and validate spectra against reference databases (e.g., PubChem, Reaxys) .
  • Ethical Compliance : Document chemical safety (LD50 > 500 mg/kg in rodents) and disposal protocols per REACH regulations .

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